Cas no 1290627-68-7 (Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate)

Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate structure
1290627-68-7 structure
Product Name:Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
CAS No:1290627-68-7
MF:C15H25NO5
MW:299.362704992294
MDL:MFCD19442507
CID:4566667
PubChem ID:131638051
Update Time:2025-07-13

Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
    • Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate(WX110609)
    • Cyclopent[b]-1,4-oxazine-4,6(4aH)-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) 6-ethyl ester, (4aR,6S,7aR)-rel-
    • (4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
    • rac-(4aS,6R,7aS)-4-t-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxaZine-4,6(4aH)-dicarboxylate
    • AKOS037647770
    • DTXSID201105295
    • AS-74715
    • Rel-(4as,6r,7as)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate
    • Racemic-(4aS,6R,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
    • 4-O-tert-butyl 6-O-ethyl (4aS,6R,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate
    • CS-0035743
    • 4-tert-butyl 6-ethyl (4aS,6R,7aS)-octahydrocyclopenta[b][1,4]oxazine-4,6-dicarboxylate
    • MFCD19442507
    • 1290627-68-7
    • MDL: MFCD19442507
    • Inchi: 1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11+,12+/m0/s1
    • InChI Key: RLBZVNJGAHTMMY-QJPTWQEYSA-N
    • SMILES: O1CCN(C(OC(C)(C)C)=O)[C@]2([H])C[C@H](C(OCC)=O)C[C@@]12[H]

Computed Properties

  • Exact Mass: 299.17327290g/mol
  • Monoisotopic Mass: 299.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.1Ų

Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate Pricemore >>

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Additional information on Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate

Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate and Its Significance in Modern Chemical Biology

The compound with the CAS number 1290627-68-7 is a highly intricate molecular entity that has garnered significant attention in the field of chemical biology. This racemic mixture, specifically Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate, represents a sophisticated blend of stereochemistry and functional groups that make it a promising candidate for various biological applications. The unique structural features of this compound, including its cyclohexane ring system and oxazine moiety, contribute to its potential as a bioactive molecule.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The oxazine ring, a six-membered aromatic heterocycle containing oxygen and nitrogen atoms, has been extensively studied for its ability to interact with biological targets. The presence of both tert-butyl and ethyl substituents in the structure of this compound enhances its lipophilicity and solubility, making it more amenable to biological assays. Furthermore, the stereochemistry at the 4a, 6, and 7a positions plays a crucial role in determining the compound's biological activity.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The cyclohexane ring system provides a stable backbone that can be modified to target specific biological pathways. Recent studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors involved in inflammatory responses. The tert-butyl group at position 4 not only enhances the compound's metabolic stability but also allows for further derivatization to explore different biological activities.

The ethyl group at position 6 contributes to the compound's overall shape and electronic properties, which are critical for binding to biological targets. This positional arrangement has been optimized through computational modeling and experimental validation to maximize interactions with target proteins. The oxazine ring itself is a key feature that enables the compound to engage with biological systems in a unique manner. Its ability to form hydrogen bonds and π-stacking interactions makes it an attractive candidate for designing molecules with high affinity for biological targets.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. Techniques such as asymmetric synthesis and chiral resolution have been employed to obtain enantiomerically pure forms of the compound. These methods are crucial for understanding the role of stereochemistry in biological activity. The synthesis of racemic mixtures allows researchers to study the effects of different stereoisomers on biological systems, providing valuable insights into structure-activity relationships.

The pharmacological profile of this compound has been investigated in several preclinical studies. Initial findings suggest that it exhibits potent inhibitory activity against enzymes involved in inflammation and pain pathways. The combination of its structural features and functional groups makes it a versatile molecule that can be further modified to improve its pharmacological properties. For instance, replacing the tert-butyl group with other lipophilic substituents could enhance its bioavailability while maintaining its target specificity.

Another area of interest is the potential use of this compound as an intermediate in the synthesis of more complex bioactive molecules. Its cyclohexane ring system and oxazine moiety provide a versatile platform for further functionalization. Researchers have explored various chemical transformations on this scaffold, including oxidation, reduction, and nucleophilic substitution reactions. These modifications have led to the discovery of new compounds with enhanced biological activities.

The development of new methodologies for studying complex molecular systems has also contributed to our understanding of this compound's behavior in biological environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to determine its structure and dynamics in solution. These studies have provided valuable insights into how the compound interacts with biological targets at the molecular level.

In conclusion, Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate represents a fascinating molecular entity with significant potential in chemical biology. Its unique structural features and functional groups make it an attractive candidate for drug discovery and further biochemical investigation. As research continues to uncover new applications for this compound, it is likely that it will play an important role in advancing our understanding of biological systems and developing novel therapeutic strategies.

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